H-Ala-Pro-AFC

Descripción general

Descripción

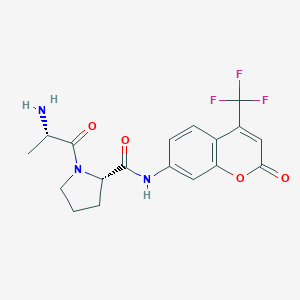

H-Ala-Pro-AFC, also known as N-(4-Aminobutyl)-N-ethylisoluminol, is a fluorescent peptide with the molecular formula C18H18F3N3O4 and a molecular weight of 397.4 g/mol . This compound is a substrate for dipeptidyl peptidase IV (DPP IV) and Xaa-Pro dipeptidase . It is widely used in biochemical research due to its fluorescent properties, with an absorbance at 380 nm and emission at 500 nm .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of H-Ala-Pro-AFC involves the coupling of alanine and proline residues to the fluorescent molecule 7-amino-4-trifluoromethylcoumarin (AFC). The process typically involves the following steps:

Protection of Amino Groups: The amino groups of alanine and proline are protected using suitable protecting groups such as tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc).

Coupling Reaction: The protected amino acids are coupled to AFC using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Deprotection: The protecting groups are removed under acidic or basic conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of protected amino acids and AFC are synthesized and coupled using automated peptide synthesizers.

Quality Control: The final product undergoes rigorous quality control tests, including mass spectrometry and HPLC analysis, to ensure consistency and purity.

Análisis De Reacciones Químicas

Types of Reactions

H-Ala-Pro-AFC primarily undergoes enzymatic hydrolysis reactions. It is a substrate for dipeptidyl peptidase IV (DPP IV) and Xaa-Pro dipeptidase, which cleave the peptide bond between alanine and proline .

Common Reagents and Conditions

Major Products

The major products formed from the enzymatic hydrolysis of this compound are alanine, proline, and 7-amino-4-trifluoromethylcoumarin (AFC) .

Aplicaciones Científicas De Investigación

Biochemical Assays for Enzyme Activity

H-Ala-Pro-AFC as a Substrate

this compound serves as a substrate for measuring the dipeptidyl peptidase (DPP) activity of FAP. The compound is cleaved by FAP, releasing a fluorescent product, which can be quantitatively measured. This property makes it an essential tool in enzyme kinetics studies.

Case Study: FAP Activity Measurement

In a study assessing FAP activity, researchers utilized this compound to demonstrate that recombinant human FAP cleaved this substrate efficiently. The fluorescence intensity was measured using a Cytofluor fluorimeter, confirming the substrate's effectiveness in detecting FAP activity in various biological samples .

Cancer Research and Tumor Growth Studies

Role of FAP in Tumor Progression

FAP is known to be overexpressed in cancer-associated fibroblasts (CAFs), contributing to tumor progression and metastasis. This compound has been employed to investigate the relationship between FAP activity and tumor growth in preclinical models.

Case Study: Tumor Growth Inhibition

In experiments where anti-FAP antibodies were used alongside this compound assays, researchers observed that inhibiting FAP activity led to reduced tumor growth in murine models. The study indicated that targeting FAP could potentially disrupt tumor microenvironments and inhibit cancer progression .

Therapeutic Development

FAP Inhibitors and Drug Discovery

The ability of this compound to facilitate the measurement of FAP activity has implications for drug discovery, particularly in developing inhibitors that target FAP. By using this substrate in high-throughput screening assays, researchers can identify compounds that effectively inhibit FAP activity.

Case Study: Screening Potential Inhibitors

A study utilized this compound to evaluate the efficacy of novel small-molecule inhibitors against FAP. The results showed that specific compounds significantly reduced FAP-mediated cleavage of the substrate, indicating their potential as therapeutic agents .

Diagnostic Applications

Biomarker for Disease States

Elevated levels of FAP have been correlated with various pathological conditions, including liver fibrosis and certain cancers. This compound-based assays can be employed to quantify serum levels of FAP, aiding in diagnosis and monitoring disease progression.

Case Study: Liver Cirrhosis Diagnosis

In a clinical setting, researchers used an this compound assay to measure serum FAP levels in patients with liver cirrhosis. The findings demonstrated a strong correlation between elevated FAP activity and disease severity, suggesting its utility as a biomarker for liver-related pathologies .

Research on Fibrosis

Understanding Fibrotic Conditions

this compound is also utilized in studies investigating fibrotic diseases where FAP plays a crucial role. By measuring FAP activity using this substrate, researchers can gain insights into the mechanisms underlying fibrosis and explore potential therapeutic strategies.

Case Study: Fibrosis Mechanisms Exploration

In research focused on idiopathic pulmonary fibrosis, this compound was employed to assess changes in FAP activity associated with disease progression. The results indicated that targeting FAP could be a viable strategy for managing fibrotic diseases .

Mecanismo De Acción

H-Ala-Pro-AFC exerts its effects through enzymatic hydrolysis by dipeptidyl peptidase IV (DPP IV) and Xaa-Pro dipeptidase. These enzymes cleave the peptide bond between alanine and proline, releasing the fluorescent molecule 7-amino-4-trifluoromethylcoumarin (AFC). The fluorescence of AFC can be measured to quantify enzyme activity . The molecular targets involved are the active sites of DPP IV and Xaa-Pro dipeptidase, which recognize and bind to the this compound substrate .

Comparación Con Compuestos Similares

H-Ala-Pro-AFC is unique due to its specific substrate properties and fluorescent characteristics. Similar compounds include:

H-Lys-Pro-AMC: Another fluorescent peptide substrate used to study enzyme activity.

H-Lys-Pro-MNA: A substrate for dipeptidyl peptidase IV with different fluorescent properties.

Z-Gly-Pro-AMC: A substrate for fibroblast activation protein alpha (FAP) and dipeptidyl peptidase IV.

This compound stands out due to its specific absorbance and emission wavelengths, making it particularly useful in fluorescence-based assays .

Actividad Biológica

H-Ala-Pro-AFC (N-Acetyl-L-Alanine-L-Proline-7-amino-4-trifluoromethylcoumarin) is a synthetic peptide substrate widely used in biochemical assays, particularly for studying enzyme activity. Its unique structure, which includes an alanine and proline amino acid sequence linked to a fluorogenic moiety, allows for sensitive detection of enzymatic activity. This compound is primarily utilized as a substrate for specific enzymes, notably dipeptidyl peptidase IV (DPP IV) and fibroblast activation protein (FAP), making it significant in various biological research applications.

Enzymatic Function

This compound serves as a fluorogenic substrate for enzymes that cleave at proline residues. The enzymatic cleavage of this compound results in the release of the fluorescent 7-amino-4-trifluoromethylcoumarin (AFC), which exhibits significantly increased fluorescence upon hydrolysis. This property enables researchers to quantify enzyme activity through fluorescence measurements, providing insights into enzyme kinetics and specificity.

Key Enzymes Targeted

- Dipeptidyl Peptidase IV (DPP IV) : This enzyme is crucial in regulating glucose metabolism and is a target for type 2 diabetes treatment. This compound allows for the assessment of DPP IV activity, aiding in drug discovery and development.

- Fibroblast Activation Protein (FAP) : FAP is involved in various physiological processes, including tissue remodeling and immune responses. This compound can be used to study FAP activity, enhancing our understanding of its role in cancer biology and fibrosis.

The mechanism by which this compound functions involves the following steps:

- Substrate Binding : The compound binds specifically to the active site of the target enzyme.

- Peptide Bond Cleavage : The enzyme catalyzes the hydrolysis of the peptide bond between alanine and proline.

- Fluorescence Release : Upon cleavage, the AFC moiety is released, resulting in a measurable increase in fluorescence intensity.

This process can be monitored using fluorescence spectrometry, allowing for real-time analysis of enzymatic activity.

Quantitative Analysis of Enzyme Activity

A study conducted by Park et al. demonstrated the use of this compound to quantify the enzymatic activity of FAP. The researchers monitored fluorescence output at specific excitation/emission wavelengths (370 nm/535 nm) to determine the rate of hydrolysis. The results indicated a direct correlation between fluorescence intensity and enzyme concentration, validating this compound as an effective substrate for measuring FAP activity .

Comparative Studies with Other Substrates

This compound has been compared with other fluorogenic substrates to assess its specificity and sensitivity. In a comparative study, it was shown that this compound outperformed substrates like Z-Gly-Pro-pNA in detecting DPP IV activity due to its higher sensitivity and lower background fluorescence .

| Substrate | Target Enzyme | Fluorescent Moiety | Sensitivity |

|---|---|---|---|

| This compound | DPP IV, FAP | 7-amino-4-trifluoromethylcoumarin | High |

| Z-Gly-Pro-pNA | Prolyl endopeptidase | p-nitroaniline | Moderate |

| H-Gly-Pro-AMC | Various peptidases | 7-amino-4-methylcoumarin | Moderate |

Applications in Drug Discovery

This compound has significant implications in drug discovery, particularly for developing DPP IV inhibitors. By utilizing this substrate in high-throughput screening assays, researchers can evaluate the efficacy and potency of potential drug candidates targeting DPP IV, facilitating the development of new therapeutic agents for type 2 diabetes .

Propiedades

IUPAC Name |

(2S)-1-[(2S)-2-aminopropanoyl]-N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F3N3O4/c1-9(22)17(27)24-6-2-3-13(24)16(26)23-10-4-5-11-12(18(19,20)21)8-15(25)28-14(11)7-10/h4-5,7-9,13H,2-3,6,22H2,1H3,(H,23,26)/t9-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGRRKBLWOMKWNS-ZANVPECISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCCC1C(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N1CCC[C@H]1C(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F3N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.